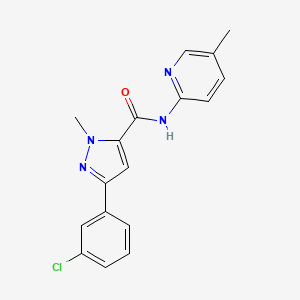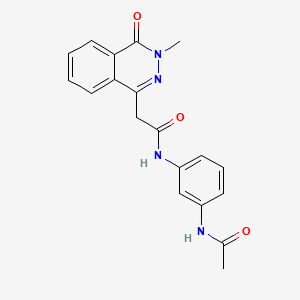
2-(4-nitro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone is a synthetic organic compound that features both an indole and a morpholine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the nitration of an indole derivative followed by coupling with a morpholine derivative under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents.
Major Products Formed
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the substituent, various substituted indole derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules.
Biology
It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Compounds with indole and morpholine moieties are often explored for their therapeutic potential.
Industry
The compound can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-nitro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors in the body, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-nitro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
- 2-(4-amino-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
- 2-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
Uniqueness
The presence of both a nitro group and a morpholine moiety in the same molecule can impart unique chemical and biological properties, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C20H19N3O4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-(4-nitroindol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C20H19N3O4/c24-20(22-11-12-27-19(13-22)15-5-2-1-3-6-15)14-21-10-9-16-17(21)7-4-8-18(16)23(25)26/h1-10,19H,11-14H2 |
Clave InChI |
STEZILOBEXGAAV-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1C(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14934898.png)
![N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B14934901.png)

![N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B14934913.png)
![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14934917.png)


![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14934932.png)
![4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide](/img/structure/B14934944.png)
![2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B14934952.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B14934962.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B14934979.png)

